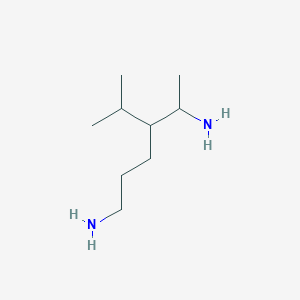

4-Isopropylhexane-1,5-diamine

Description

Properties

CAS No. |

149963-21-3 |

|---|---|

Molecular Formula |

C9H22N2 |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4-propan-2-ylhexane-1,5-diamine |

InChI |

InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3 |

InChI Key |

GRGWIWJTYBPVSJ-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCN)C(C)N |

Canonical SMILES |

CC(C)C(CCCN)C(C)N |

Synonyms |

1,5-Hexanediamine, 4-(1-methylethyl)- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylhexane-1,5-diamine typically involves the following steps:

Starting Material: The synthesis begins with 4-isopropyl-1,5-hexanedione.

Reductive Amination: The key step involves the reductive amination of 4-isopropyl-1,5-hexanedione with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced purification techniques ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylhexane-1,5-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of nitro compounds or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Isopropylhexane-1,5-diamine finds applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Isopropylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Toluene-2,5-diamine (CAS 95-70-5)

- Structure : Aromatic diamine with amine groups at positions 2 and 5 on a toluene backbone.

- Key Differences: Reactivity: The aromatic ring in toluene-2,5-diamine enhances conjugation, reducing nucleophilicity compared to the aliphatic 4-isopropylhexane-1,5-diamine. This affects applications in dye synthesis or polymer crosslinking . No such data are available for this compound.

4-Benzylpyrazole-3,5-diamine

- Structure : Heterocyclic diamine with pyrazole core and benzyl substituent.

- Key Differences: Applications: Pyrazole-based diamines are often used in pharmaceuticals (e.g., antiviral or anticancer agents) due to their heterocyclic stability and hydrogen-bonding capacity . Synthesis: Prepared via malononitrile derivatives and cyclization reactions, contrasting with the likely alkylation or amination routes for aliphatic diamines .

Functional Analogues

1,5-Benzenediylideneacridine Derivatives

- Structure : Acridine-based compounds with benzodiazepine or benzothiazepine moieties.

- Key Differences: Complexity: These derivatives exhibit extended π-systems and heteroatom inclusion, enabling fluorescence or intercalation properties absent in simple aliphatic diamines . Synthetic Routes: Require multi-step protocols involving sodium dithionite and ethanolic KOH, unlike the straightforward alkylation strategies for aliphatic diamines .

Comparative Data Table

Research Findings and Implications

- Reactivity : Aliphatic diamines like this compound are less sterically hindered than aromatic or heterocyclic analogues, favoring rapid crosslinking in polymer matrices .

- Safety : The absence of toxicity data for this compound contrasts with regulated aromatic diamines, suggesting a need for further risk assessment .

- Synthetic Challenges: Heterocyclic diamines require specialized reagents (e.g., malononitrile) and multi-step protocols, whereas aliphatic variants may be synthesized via simpler alkylation or hydrogenation routes .

Q & A

Q. What are the established synthetic routes for 4-isopropylhexane-1,5-diamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reductive amination of ketones or nucleophilic substitution of halogenated intermediates. For example:

- Reductive amination: React 4-isopropylhexane-1,5-dione with ammonia under hydrogen pressure using catalysts like Raney nickel .

- Nucleophilic substitution: Use 1,5-dibromo-4-isopropylhexane with excess ammonia in ethanol at 60–80°C.

Optimization Strategies:

- Apply factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to identify critical parameters .

- Monitor purity via HPLC or GC-MS, adjusting reaction time based on intermediate stability .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | Raney Ni | 100 | 78 | 95% |

| Nucleophilic Substitution | None | 70 | 65 | 88% |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to identify amine protons (δ 1.2–2.5 ppm) and isopropyl groups (δ 0.9–1.1 ppm) .

- Purity Assessment: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

- Thermal Stability: Conduct TGA/DSC to evaluate decomposition thresholds (>200°C typical for diamines) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer: Discrepancies in antimicrobial studies may arise from variations in bacterial strains, solvent systems, or concentration ranges. To address this:

- Use a full factorial design to test variables (e.g., pH, solvent polarity, bacterial growth phase) .

- Validate results across multiple cell lines or microbial models (e.g., E. coli vs. S. aureus) .

Table 2: Conflicting Antimicrobial Studies

| Study Reference | Activity Observed? | Test Organism | Solvent Used |

|---|---|---|---|

| A (2023) | Yes (MIC: 50 µg/mL) | E. coli | DMSO |

| B (2024) | No | S. aureus | Ethanol |

Resolution Strategy: Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .

Q. What theoretical frameworks guide the study of this compound in coordination chemistry?

Methodological Answer:

- Ligand Design Theory: The diamine’s chelating ability is predicted via Hard-Soft Acid-Base (HSAB) theory. For example, it forms stable complexes with transition metals (e.g., Cu, Ni) due to its intermediate hardness .

- Experimental Validation: Use UV-Vis spectroscopy to monitor metal-ligand charge transfer bands and X-ray crystallography for structural confirmation .

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | Observed Geometry |

|---|---|---|

| Cu | 12.5 | Octahedral |

| Ni | 10.8 | Square Planar |

Q. How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities to known inhibitors .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine groups) .

Table 4: Predicted vs. Experimental Reactivity

| Parameter | DFT Prediction | Experimental Result |

|---|---|---|

| Amine pKa | 9.2 | 9.5 (potentiometry) |

| Binding Energy (kcal/mol) | -8.7 | -8.3 (SPR assay) |

Methodological Challenges & Theoretical Alignment

Q. What experimental designs are optimal for studying the compound’s role in polymer synthesis?

Answer:

- Step-Growth Polymerization: Monitor molecular weight increases via GPC, varying stoichiometry (e.g., diamine:diacid ratios) .

- Crosslinking Efficiency: Use DMA to measure glass transition temperature () changes with curing agents .

Q. How can researchers align studies on this compound with broader chemical theories?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.